

In-Depth Technical Guide: Synthesis and Structural Characterization of Gd_3Pd_2

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Compound of Interest

Compound Name: Gadolinium--palladium (3/2)

Cat. No.: B15476197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of the intermetallic compound Gadolinium Palladide (Gd_3Pd_2). The information presented herein is intended to serve as a detailed resource for researchers and professionals engaged in materials science and related fields.

Synthesis of Gd_3Pd_2

The primary method for the synthesis of the Gd_3Pd_2 intermetallic compound is arc melting, followed by a homogenization annealing process. This technique is well-suited for producing polycrystalline samples of refractory intermetallic compounds.

Experimental Protocol: Arc Melting and Annealing

1.1.1. Starting Materials:

- High-purity Gadolinium (Gd) metal (e.g., 99.9% or higher).
- High-purity Palladium (Pd) metal (e.g., 99.9% or higher).

1.1.2. Stoichiometric Preparation:

- The constituent metals are weighed in a stoichiometric ratio of 3:2 (Gd:Pd).

- The total mass of the sample can be on the order of a few grams, depending on the desired quantity.

1.1.3. Arc Melting Procedure:

- The weighed Gd and Pd are placed on a water-cooled copper hearth within an arc furnace.
- The furnace chamber is evacuated to a high vacuum (e.g., 10^{-5} torr) and subsequently backfilled with an inert gas, typically high-purity argon, to a pressure of approximately 1 atmosphere. This inert atmosphere prevents the oxidation of the reactive rare-earth metal at elevated temperatures.
- A tungsten electrode is used to strike an arc, melting the constituent metals.
- To ensure homogeneity, the resulting alloy button is flipped and re-melted multiple times (typically 3-4 times).

1.1.4. Annealing Procedure:

- The as-cast button of Gd_3Pd_2 is sealed in an evacuated quartz tube. To prevent reaction with the quartz at high temperatures, the sample is often wrapped in a refractory metal foil, such as tantalum.
- The sealed sample is placed in a furnace and annealed at an elevated temperature to promote grain growth and relieve internal stresses, ensuring a homogenous single-phase material. A typical annealing temperature for this system is in the range of 800-1000 °C, maintained for a period of several days to a week.
- Following annealing, the sample is slowly cooled to room temperature.

Structural Characterization of Gd_3Pd_2

The crystal structure of the synthesized Gd_3Pd_2 is determined using Powder X-ray Diffraction (PXRD).

Experimental Protocol: Powder X-ray Diffraction

2.1.1. Sample Preparation:

- A small portion of the annealed Gd_3Pd_2 ingot is ground into a fine powder using an agate mortar and pestle.
- The powder is then mounted on a sample holder, ensuring a flat, smooth surface to minimize preferred orientation effects.

2.1.2. Data Collection:

- The PXRD data is collected using a diffractometer equipped with a monochromatic X-ray source, typically $\text{Cu K}\alpha$ radiation ($\lambda = 1.5406 \text{ \AA}$).
- The diffraction pattern is recorded over a 2θ range of approximately 20° to 80° , with a step size of 0.02° and a sufficient counting time per step to ensure good statistics.

2.1.3. Data Analysis:

- The collected diffraction pattern is analyzed using Rietveld refinement software (e.g., GSAS, FullProf).
- The refinement process involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. This allows for the precise determination of lattice parameters, atomic positions, and other structural details.

Crystallographic Data

Gd_3Pd_2 crystallizes in the tetragonal crystal system with the space group $P4/\text{mbm}$.^[1] The structure is three-dimensional.^[1]

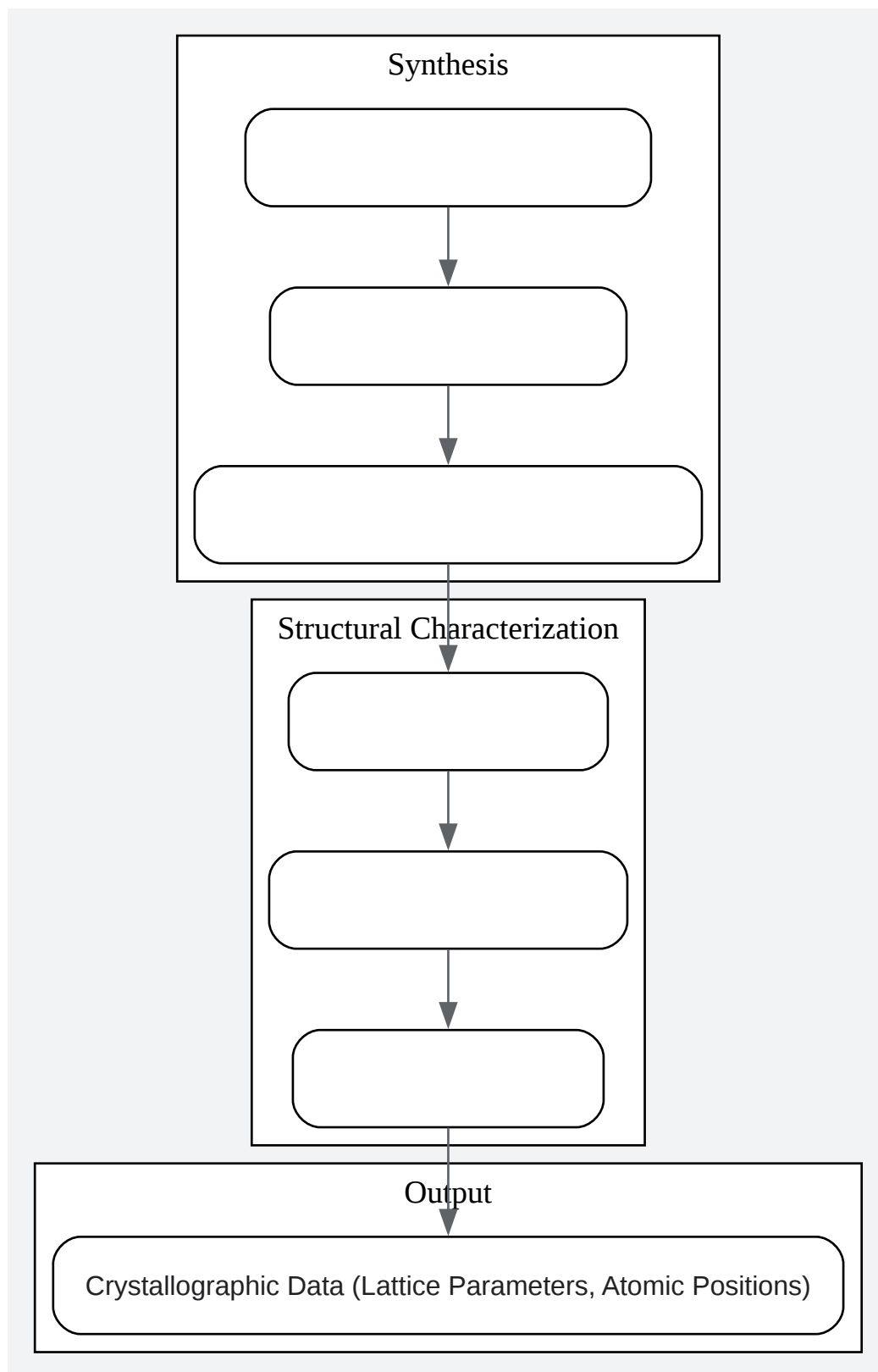
Quantitative Structural Data

Parameter	Value
Crystal System	Tetragonal
Space Group	P4/mbm
Lattice Parameters	
a	Value not found in search results
c	Value not found in search results
Atomic Coordinates	
Gd1 at 2a (0, 0, 0)	Specific coordinates not found
Gd2 at 4h (x, x+1/2, 1/2)	Specific coordinates not found
Pd at 4g (x, x+1/2, 0)	Specific coordinates not found
Bond Distances	
Gd-Pd (shorter)	3.02 Å ^[1]
Gd-Pd (longer)	3.08 Å ^[1]
Gd-Pd (square co-planar)	3.10 Å ^[1]

Note: Specific lattice parameters and atomic coordinates for Gd₃Pd₂ were not available in the search results. These values would be determined through the Rietveld refinement of the experimental PXRD data.

Visualizations

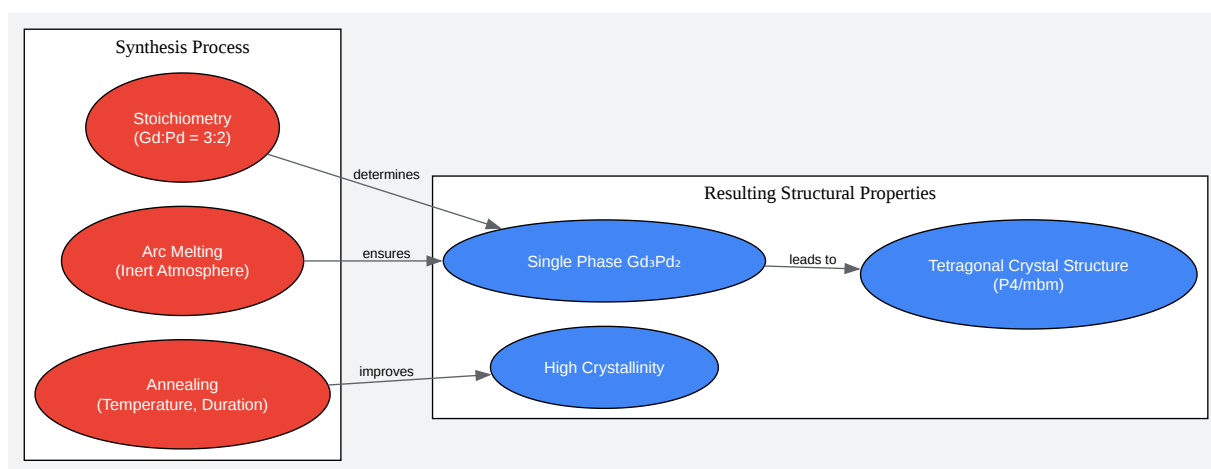
Experimental Workflow



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Caption: Experimental workflow for the synthesis and structural characterization of Gd_3Pd_2 .

Logical Relationship: Synthesis to Structure



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References

- 1. Materials Data on Gd_3Pd_2 by Materials Project (Dataset) | OSTI.GOV [osti.gov]
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Email: info@benchchem.com